molecular formula C21H21FN4O3 B12249229 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine

3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine

Cat. No.: B12249229
M. Wt: 396.4 g/mol
InChI Key: BZJDJYBCBAYQIV-UHFFFAOYSA-N
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Description

3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a fluorophenyl group and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine typically involves multiple steps. One common approach includes the formation of the pyridazine core followed by the introduction of the fluorophenyl group and the methoxy-pyrrolidine moiety. The oxazole ring is then incorporated through cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium methoxide, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(4-fluorophenyl)pyridazine
  • **3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(2-fluorophenyl)pyridazine

Uniqueness

The uniqueness of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenyl group, in particular, may confer distinct properties compared to other fluorophenyl isomers .

Properties

Molecular Formula

C21H21FN4O3

Molecular Weight

396.4 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C21H21FN4O3/c1-13-20(14(2)29-25-13)21(27)26-9-8-15(11-26)12-28-19-7-6-18(23-24-19)16-4-3-5-17(22)10-16/h3-7,10,15H,8-9,11-12H2,1-2H3

InChI Key

BZJDJYBCBAYQIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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